molecular formula C9H10N4 B13317360 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Cat. No.: B13317360
M. Wt: 174.20 g/mol
InChI Key: ZYQBFZXVWLIHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,8,10-Tetraazatricyclo[7400,2,7]trideca-1,8,10,12-tetraene is a complex heterocyclic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrazoles can undergo cyclization reactions facilitated by catalysts like Lewis acids or bases under an inert atmosphere to form the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability, are often employed. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene
  • Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
  • 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Uniqueness

Compared to similar compounds, 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene stands out due to its specific tricyclic structure and the arrangement of nitrogen atoms, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene

InChI

InChI=1S/C9H10N4/c1-3-7-8(10-4-1)12-13-6-2-5-11-9(7)13/h1,3-4,11H,2,5-6H2

InChI Key

ZYQBFZXVWLIHNJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C3C=CC=NC3=NN2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.